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Application Notes: CCT241533 Dihydrochloride for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCT241533 dihydrochloride	
Cat. No.:	B2998761	Get Quote

Introduction

CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] CHK2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks.[1] Once activated, CHK2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis, thereby playing a crucial role in maintaining genomic integrity.[1][3]

Mechanism of Action

In response to genotoxic stress, CHK2 is phosphorylated and activated, leading to a signaling cascade that controls cell fate. CCT241533 selectively binds to the ATP pocket of CHK2, inhibiting its kinase activity.[1][2] This inhibition is demonstrated by a reduction in CHK2 autophosphorylation at Serine 516 (S516) and prevention of the characteristic mobility band shift seen in activated CHK2 on Western blots.[1][2]

While CCT241533 exhibits single-agent cytotoxic activity in the low micromolar range in several cancer cell lines, its primary therapeutic potential lies in its ability to potentiate the cytotoxic effects of other anticancer agents, particularly PARP (Poly ADP-ribose polymerase) inhibitors. [1][2] This synergistic effect is most pronounced in cancer cells with a defective p53 tumor suppressor pathway.[1] The inhibition of CHK2 by CCT241533 abrogates a key DNA damage checkpoint, making p53-deficient cells more susceptible to the apoptosis induced by PARP inhibitors.[1]



Quantitative Data

The following tables summarize the biochemical and cellular activities of CCT241533.

Table 1: Biochemical Activity of CCT241533

Target	Potency Type	Value (nM)	Selectivity
CHK2	IC50	3	~80-fold vs. CHK1
CHK1	IC50	~245	N/A

Data compiled from multiple sources.[1]

Table 2: Single-Agent Cytotoxicity (GI₅₀) of CCT241533 in Human Cancer Cell Lines

Cell Line	p53 Status	Assay Type	Gl50 (μM)
HT-29	Defective/Mutant	SRB	1.7
HeLa	Defective	SRB	2.2
MCF-7	Wild-Type	SRB	5.1

GI₅₀ (Growth Inhibition 50) values determined by Sulforhodamine B (SRB) assay after 96 hours of treatment.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by CCT241533 and a typical experimental workflow for its evaluation.



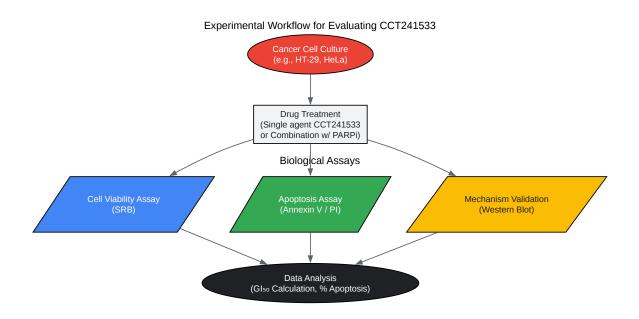
DNA Double-Strand Breaks (DSBs) activates **ATM Kinase** CCT241533 phosphorylates inhibits (activates) CHK2 Kinase activates inhibits activates CDC25 BRCA1 p53 Cellular Response Apoptosis Cell Cycle Arrest **DNA** Repair

CHK2 Signaling Pathway and Inhibition by CCT241533

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CHK2 Signaling Pathway and Inhibition by CCT241533.





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Experimental Workflow for Evaluating CCT241533.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol determines the growth inhibitory effects of CCT241533.[4][5][6]

Materials:

- Adherent cancer cell lines (e.g., HT-29, HeLa)
- Complete culture medium
- CCT241533 dihydrochloride



- 96-well flat-bottom plates
- Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Wash solution: 1% (v/v) acetic acid
- Solubilization solution: 10 mM Tris base, pH 10.5
- Microplate reader (510-565 nm)

Procedure:

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Drug Treatment: Prepare serial dilutions of CCT241533 in culture medium. Add 100 μ L of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72-96 hours.
- Cell Fixation: Gently add 50 μL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[7]
- Washing: Discard the supernatant and wash the plate 4-5 times with 1% acetic acid to remove unbound dye.[6] Air dry the plate completely.
- Staining: Add 100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][7]
- Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[6]
- Solubilization: Air dry the plate again. Add 200 μL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to dissolve the protein-bound dye.[4]
- Measurement: Read the absorbance (OD) at 510-565 nm using a microplate reader.



• Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

- Cancer cell lines
- CCT241533 and/or PARP inhibitor (e.g., Olaparib)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Cold 1X PBS
- Flow cytometer

Procedure:

- Cell Treatment: Seed 0.5-1 x 10⁶ cells in 6-well plates. After 24 hours, treat cells with the
 desired concentrations of CCT241533 and/or other agents for the specified time (e.g., 24-48
 hours).
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with media. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]
- Staining: Transfer 100 μL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add
 5 μL of Annexin V-FITC and 5 μL of PI solution.



- Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
 - Viable cells: Annexin V-negative, PI-negative
 - Early apoptotic cells: Annexin V-positive, PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis of CHK2 Inhibition

This protocol validates the mechanism of CCT241533 by measuring the phosphorylation status of CHK2.[11]

Materials:

- Cancer cell lines (e.g., HT-29, HeLa)
- CCT241533
- DNA damaging agent (e.g., 50 μM etoposide or a PARP inhibitor)[12]
- RIPA or similar cell lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-CHK2 (S516), anti-total CHK2, anti-GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibodies
- SDS-PAGE and Western blot equipment and reagents
- Chemiluminescent substrate

Procedure:



- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
- Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of CCT241533 for 1 hour.[12]
- Induce DNA Damage: Add a DNA damaging agent (e.g., etoposide) and incubate for an additional 4-5 hours to induce CHK2 phosphorylation.[12]
- Cell Lysis: Wash cells with cold PBS and lyse on ice using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with the primary antibody (e.g., anti-p-CHK2 S516) overnight at 4°C.
 - Wash the membrane 3 times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane 3 times with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing (Optional): To detect total CHK2 and the loading control, the membrane can be stripped and re-probed with the respective antibodies.[11]



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References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay Creative Bioarray Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: CCT241533 Dihydrochloride for Inducing Apoptosis in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2998761#cct241533-dihydrochloride-for-inducing-apoptosis-in-cancer-cells]

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